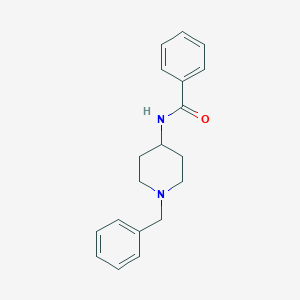

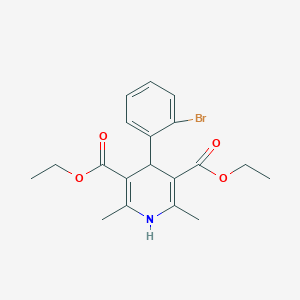

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

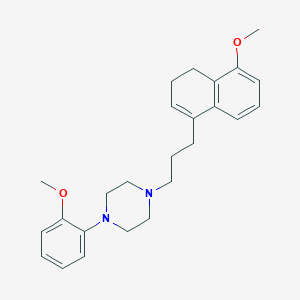

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate), also known as Etonogestrel, is a synthetic progestin used in hormonal contraceptives.

Mechanism Of Action

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) acts as a progestin by binding to the progesterone receptor. It prevents ovulation by suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. It also thickens the cervical mucus, making it difficult for sperm to enter the uterus. In addition, (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) alters the endometrium, making it less receptive to implantation.

Biochemical And Physiological Effects

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) has several biochemical and physiological effects on the female reproductive system. It suppresses ovulation, thickens cervical mucus, alters the endometrium, and reduces the frequency and intensity of menstrual bleeding. It also has systemic effects, such as reducing bone density and increasing the risk of blood clots.

Advantages And Limitations For Lab Experiments

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) is a useful tool for studying the effects of progestins on the female reproductive system. It is easy to administer and has a long half-life, making it suitable for long-term experiments. However, it is important to note that the effects of (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) on the female reproductive system may not be representative of natural hormonal fluctuations, and caution should be exercised when extrapolating results to humans.

Future Directions

Future research on (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) could focus on its use as a tool for studying the effects of progestins on other physiological systems, such as the immune and nervous systems. It could also investigate the potential for (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) to be used in the treatment of other conditions, such as breast cancer and osteoporosis. Additionally, research could be conducted on the development of new progestins with improved efficacy and safety profiles.

In conclusion, (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) is a synthetic progestin with a wide range of scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it a valuable tool for studying the female reproductive system and other physiological systems.

Synthesis Methods

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) is synthesized from the natural hormone progesterone. The synthesis process involves several steps, including selective oxidation, acetylation, and ethynylation. The final product is a white crystalline powder that is soluble in organic solvents.

Scientific Research Applications

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) is widely used in hormonal contraceptives, such as the contraceptive implant and the vaginal ring. It is also used in the treatment of endometriosis, menstrual disorders, and menopausal symptoms. In scientific research, (2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) is used as a tool to study the effects of progestins on the female reproductive system.

properties

CAS RN |

142546-47-2 |

|---|---|

Product Name |

(2-beta,5-alpha,17-alpha)-2-Ethynyl-A-norpregn-20-yne-2,17-diol 2-(1-piperidineacetate) |

Molecular Formula |

C29H41NO3 |

Molecular Weight |

451.6 g/mol |

IUPAC Name |

[(2R,3aS,3bS)-2,6-diethynyl-6-hydroxy-3a,5a-dimethyl-1,3,3b,4,5,7,8,8a,8b,9,10,10a-dodecahydroindeno[5,4-e]inden-2-yl] 2-piperidin-1-ylacetate |

InChI |

InChI=1S/C29H41NO3/c1-5-28(33-25(31)19-30-16-8-7-9-17-30)18-21-10-11-22-23(26(21,3)20-28)12-14-27(4)24(22)13-15-29(27,32)6-2/h1-2,21-24,32H,7-20H2,3-4H3/t21?,22?,23-,24?,26-,27?,28+,29?/m0/s1 |

InChI Key |

KEXJXJANNODKLR-WTXVQDOXSA-N |

Isomeric SMILES |

C[C@]12C[C@](CC1CCC3[C@@H]2CCC4(C3CCC4(C#C)O)C)(C#C)OC(=O)CN5CCCCC5 |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)OC(=O)CN5CCCCC5)C |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4C3(CC(C4)(C#C)OC(=O)CN5CCCCC5)C |

synonyms |

A-Norpregn-20-yne-2,17-diol, 2-ethynyl-, 2-(1-piperidineacetate), (2-b eta,5-alpha,17-alpha)- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-9-hydroxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B142464.png)